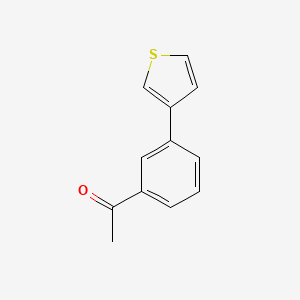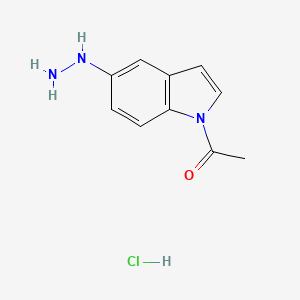
tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate: is a chemical compound with the following structural formula:
CH3−C(O)−O−C(CH3)3 | C6H4BrFO
It consists of a tert-butyl ester group attached to a phenoxy ring containing both bromine and fluorine substituents
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes exist for tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate. One common method involves the reaction of tert-butyl bromoacetate with 3-bromo-5-fluorophenol under appropriate conditions. The esterification process leads to the formation of the desired compound.
b. Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine) as a catalyst. The reaction temperature and duration are optimized to achieve high yields.
c. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial for efficient manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions:
Esterification: The initial synthesis involves esterification, where tert-butyl bromoacetate reacts with 3-bromo-5-fluorophenol.
Hydrolysis: The reverse reaction (hydrolysis) can occur under acidic or basic conditions, yielding the starting materials.
Tert-butyl bromoacetate: As the starting material.
3-bromo-5-fluorophenol: Reactant for esterification.
Triethylamine: Base catalyst.
Organic solvents: Dichloromethane, ethyl acetate, etc.
Major Products: The major product is tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate itself.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as a ligand or substrate).
Medicine: May have applications in drug discovery or modification.
Industry: Employed in the preparation of specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C12H14BrFO3 |
|---|---|
Poids moléculaire |
305.14 g/mol |
Nom IUPAC |
tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3 |
Clé InChI |
AJJGRFGMQMWZGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=CC(=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)


![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)

![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)


![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)


